molecular formula C10H19ClN2O B7928224 2-Chloro-N-(4-dimethylamino-cyclohexyl)-acetamide

2-Chloro-N-(4-dimethylamino-cyclohexyl)-acetamide

Cat. No.: B7928224
M. Wt: 218.72 g/mol
InChI Key: WHAIWCKWYINKRO-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-dimethylamino-cyclohexyl)-acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloro group, a dimethylamino group, and a cyclohexyl ring attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-dimethylamino-cyclohexyl)-acetamide typically involves the reaction of 4-dimethylamino-cyclohexylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to improved efficiency and consistency in product quality. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-dimethylamino-cyclohexyl)-acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are commonly used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: The major products are substituted acetamides with various functional groups replacing the chloro group.

    Oxidation Reactions: The major products include N-oxides and other oxidized derivatives.

    Reduction Reactions: The major products are amine derivatives with reduced functional groups.

Scientific Research Applications

2-Chloro-N-(4-dimethylamino-cyclohexyl)-acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-dimethylamino-cyclohexyl)-acetamide involves its interaction with specific molecular targets and pathways. The chloro group can act as an electrophile, facilitating nucleophilic substitution reactions. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The cyclohexyl ring provides structural stability and influences the compound’s overall reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylcyclohexylamine: Similar in structure but lacks the chloro and acetamide groups.

    2-Amino-N-(4-dimethylamino-cyclohexyl)-N-ethyl-propionamide: Similar structure with an amino group instead of a chloro group.

    N-Methylcyclohexylamine: Similar structure but with a methyl group instead of a dimethylamino group.

Uniqueness

2-Chloro-N-(4-dimethylamino-cyclohexyl)-acetamide is unique due to the presence of both the chloro and dimethylamino groups, which confer distinct reactivity and potential applications. The combination of these functional groups with the cyclohexyl ring and acetamide moiety makes it a versatile compound for various chemical and biological studies.

Properties

IUPAC Name

2-chloro-N-[4-(dimethylamino)cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClN2O/c1-13(2)9-5-3-8(4-6-9)12-10(14)7-11/h8-9H,3-7H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAIWCKWYINKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(CC1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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